N-Hydroxy-2,4,6-trimethoxy-benzamidine
Overview
Description
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol It is characterized by the presence of hydroxy, methoxy, and amidine functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine typically involves the reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,4,6-trimethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Hydroxy-2,4,6-trimethoxy-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,4,6-trimethoxy-benzamidine involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The amidine group can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2,4,6-trimethoxy-benzamide
- 2,4,6-Trimethoxybenzonitrile
- 2,4,6-Trimethoxybenzaldehyde
Uniqueness
N-Hydroxy-2,4,6-trimethoxy-benzamidine is unique due to the presence of the hydroxy and amidine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Biological Activity
N-Hydroxy-2,4,6-trimethoxy-benzamidine, also referred to as KITC (N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine), is a novel compound derived from resveratrol that has garnered attention for its potential therapeutic applications in cancer treatment. This article presents a detailed overview of its biological activities, particularly focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of three methoxy groups on the benzene ring and an N-hydroxy substitution. This structural modification enhances its biological activity compared to other benzamidine derivatives.
The primary mechanism through which KITC exerts its biological effects is the inhibition of ribonucleotide reductase (RR), an essential enzyme in DNA synthesis. By inhibiting RR, KITC reduces the availability of deoxyribonucleoside triphosphates (dNTPs), crucial for DNA replication and repair. This leads to:
- Induction of Apoptosis : KITC has been shown to induce apoptosis in HL-60 human promyelocytic leukemia cells through various pathways. The Hoechst/propidium iodide staining method indicated a significant increase in apoptotic cells upon treatment with KITC .
- Cell Cycle Arrest : Flow cytometry analysis revealed that KITC treatment resulted in a notable shift in cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase .
In Vitro Studies
Research has demonstrated that KITC exhibits potent cytotoxic effects against various cancer cell lines. A summary of key findings from different studies is presented in Table 1 below:
Case Studies
- HL-60 Human Promyelocytic Leukemia Cells : In a study investigating the effects of KITC on HL-60 cells, it was found that treatment with increasing concentrations of KITC led to significant growth inhibition and apoptosis. The study utilized HPLC to measure dNTP levels and confirmed that KITC effectively depleted these pools, supporting its role as an RR inhibitor .
- Combination Therapy : Another study explored the potential synergistic effects of combining KITC with conventional chemotherapeutic agents like Ara-C (cytarabine). The results suggested enhanced growth inhibitory effects when both agents were used together, indicating a promising avenue for improving chemotherapy outcomes in leukemia .
Additional Biological Activities
Beyond its anti-cancer properties, this compound has shown potential anti-inflammatory and vasorelaxing activities. These effects may contribute to its overall therapeutic profile and warrant further investigation into its use for conditions beyond cancer.
Properties
IUPAC Name |
N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOQFLQUIFKRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=NO)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409332 | |
Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160150-34-5 | |
Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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